N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide
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Overview
Description
Compounds with similar structures often have a central phenyl ring with various functional groups attached, such as dimethylamino and morpholinoethyl groups . These functional groups can significantly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them . For similar compounds, the presence of a phenyl ring and various functional groups can influence the overall structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present . For instance, the presence of an amino group can make the compound a potential nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been found to interact withBeta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
Compounds with similar structures have been found to interact with their targets through a variety of mechanisms, including direct binding and inhibition . The presence of the dimethylamino group may enhance the compound’s ability to interact with its target, potentially influencing the activity of the target protein .
Biochemical Pathways
Given the potential target of beta-secretase 1, it can be inferred that the compound may influence theamyloidogenic pathway in the brain, which is involved in the production of beta-amyloid peptide . This could potentially have downstream effects on neuronal function and health .
Pharmacokinetics
The presence of the morpholinoethyl and dimethylamino groups may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
This could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interaction with its target and its overall effectiveness .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-17(2)14-6-4-13(5-7-14)15(12-16-22(3,19)20)18-8-10-21-11-9-18/h4-7,15-16H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCOOYVGELXAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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